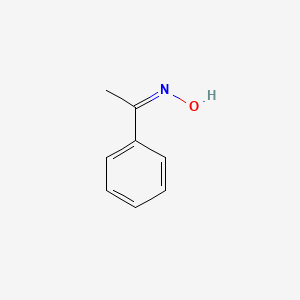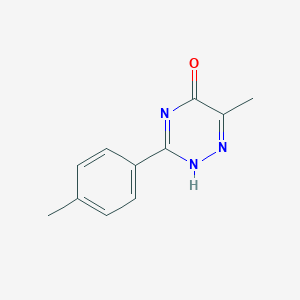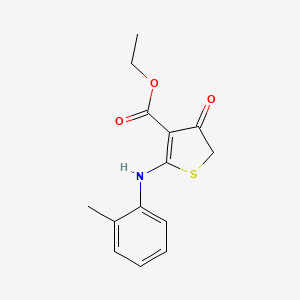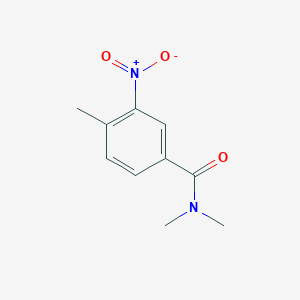![molecular formula C14H8Cl3N3S B7789987 3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione](/img/structure/B7789987.png)
3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used in proteomics research and has a molecular formula of C14H8Cl3N3S . It is a derivative of indole and contains a thioxo group, making it a unique compound in its class.
Méthodes De Préparation
The preparation of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone involves several synthetic routes. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst, magnesium metal, and other reagents . This method is efficient and yields a high purity product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their function, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Thioxo compounds: These compounds contain a thioxo group and have similar chemical properties.
Hydrazones: These compounds contain a hydrazone functional group and are used in similar applications .
The uniqueness of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,20H,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFWDCPBXQFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=S)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=S)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
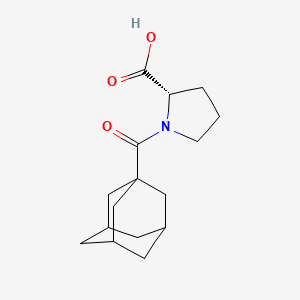
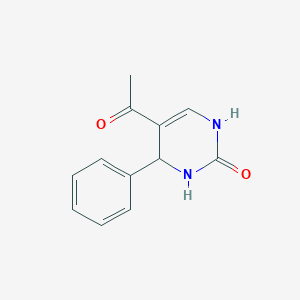
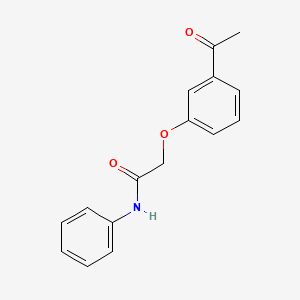
![1-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B7789940.png)
![3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B7789942.png)
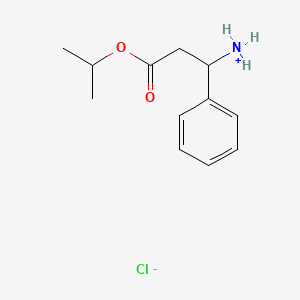
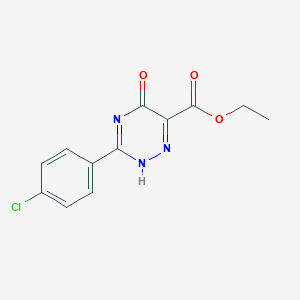

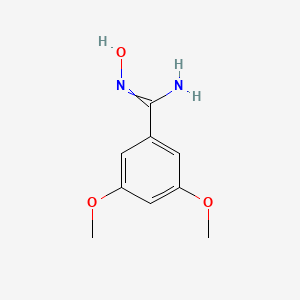
![2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane](/img/structure/B7789978.png)
